![molecular formula C11H18ClNO3 B13715938 2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride](/img/structure/B13715938.png)
2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride is a chemical compound with a complex structure that includes an ethanamine backbone substituted with a phenoxy group and a methoxyethoxy chain
Vorbereitungsmethoden
The synthesis of 2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 4-(2-Methoxyethoxy)phenol with ethylene oxide to form 2-(4-(2-Methoxyethoxy)phenoxy)ethanol. This intermediate is then reacted with ethanamine under specific conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Wissenschaftliche Forschungsanwendungen
2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs or as a model compound in pharmacological studies.
Wirkmechanismus
The mechanism of action of 2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The phenoxy group allows it to bind to certain receptors or enzymes, modulating their activity. The methoxyethoxy chain can enhance its solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride can be compared with similar compounds such as:
2-(2-Methoxyethoxy)ethanamine: This compound has a simpler structure and is used in similar applications but may have different reactivity and properties.
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: This compound has an additional ethoxy group, which can influence its chemical behavior and applications.
N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine: This compound has a different substitution pattern on the ethanamine backbone, leading to distinct properties and uses.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research and industry.
Eigenschaften
Molekularformel |
C11H18ClNO3 |
---|---|
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
2-[4-(2-methoxyethoxy)phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-8-9-15-11-4-2-10(3-5-11)14-7-6-12;/h2-5H,6-9,12H2,1H3;1H |
InChI-Schlüssel |
MORHERJYEHBHRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CC=C(C=C1)OCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.